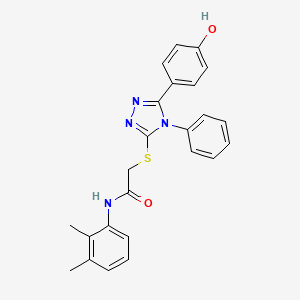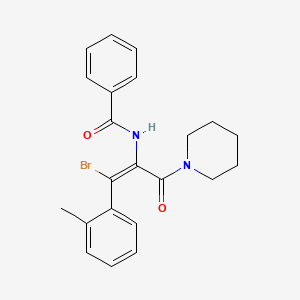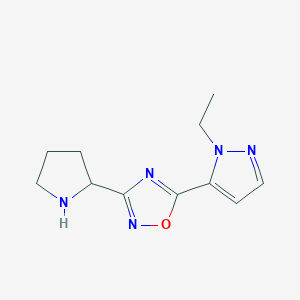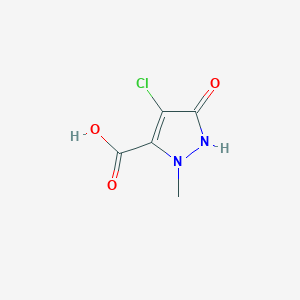
4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a pyrazole ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, which includes a chloro, hydroxy, and carboxylic acid functional group, makes it a versatile intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with suitable reagents to introduce the hydroxy and carboxylic acid groups. One common method involves the use of ethyl bromoacetate in the presence of a base to form the ester intermediate, which is then hydrolyzed to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can also form ionic interactions with positively charged amino acid residues in proteins, influencing their function .
類似化合物との比較
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an ethyl group instead of a hydroxy group.
3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the chloro and hydroxy groups, making it less reactive in certain chemical reactions.
Uniqueness
4-Chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and versatility in synthetic applications. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .
特性
分子式 |
C5H5ClN2O3 |
|---|---|
分子量 |
176.56 g/mol |
IUPAC名 |
4-chloro-2-methyl-5-oxo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5ClN2O3/c1-8-3(5(10)11)2(6)4(9)7-8/h1H3,(H,7,9)(H,10,11) |
InChIキー |
SHVMNDFBACLEBP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


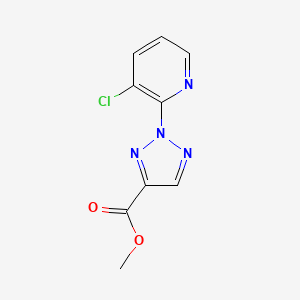
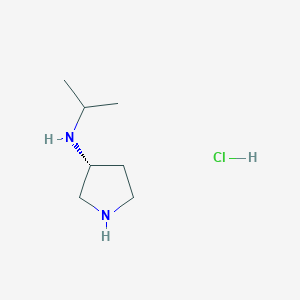
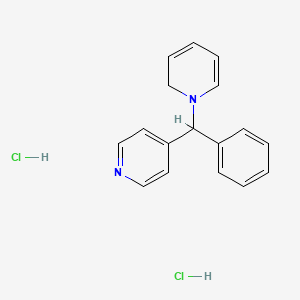
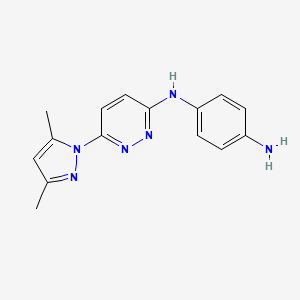


![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11778707.png)

